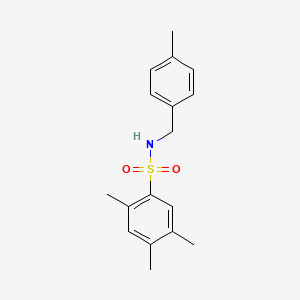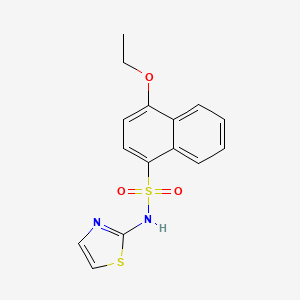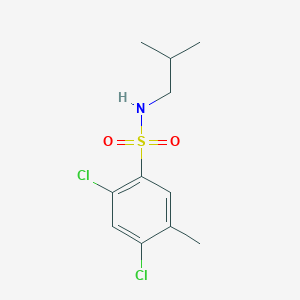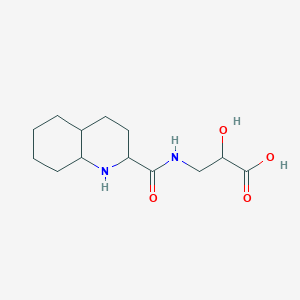![molecular formula C18H20N2O4S3 B7580257 4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B7580257.png)
4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide is a highly specialized organic compound. This molecule contains diverse functional groups that enable it to participate in various chemical reactions, making it significant in chemical research and applications.
Méthodes De Préparation
Synthetic routes and reaction conditions: The compound can be synthesized through a multi-step reaction process:
Step 1: Formation of the benzothiazole ring by reacting 2-aminobenzenethiol with methyl sulfone chloride under basic conditions.
Step 2: Introduction of the sulfonyl chloride group to the benzothiazole ring, which typically involves reaction with chlorosulfonic acid.
Step 3: Formation of the 4-tert-butylbenzenesulfonylamide core by reacting tert-butylbenzene with chlorosulfonic acid to form tert-butylbenzenesulfonyl chloride.
Step 4: Coupling the benzothiazole and 4-tert-butylbenzenesulfonylamide cores through nucleophilic substitution.
Industrial production methods: Scaling up the synthesis requires optimization of reaction conditions such as temperature, solvent selection, and catalyst use to ensure high yield and purity. Batch or continuous flow reactions are typically used in industrial settings.
Analyse Des Réactions Chimiques
Types of reactions it undergoes:
Oxidation: Oxidation reactions can modify the thiazole ring or the sulfonyl groups.
Reduction: Reduction reactions can affect the sulfone and sulfonylamide groups, potentially converting them to sulfide or amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzothiazole and benzenesulfonamide rings.
Common reagents and conditions used in these reactions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, or amines under basic or acidic conditions.
Major products formed from these reactions:
Oxidation products can include sulfoxides and sulfones.
Reduction products might include amines and thiols.
Substitution products vary widely depending on the reagent and conditions used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for more complex molecules, particularly in heterocyclic chemistry. Biology: Investigated for its potential inhibitory effects on certain enzymes or proteins. Medicine: Potential therapeutic applications due to its ability to interact with biological targets. Industry: Employed in the synthesis of advanced materials and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which the compound exerts its effects: The compound acts primarily through interactions with specific molecular targets, altering their activity or function. Molecular targets and pathways involved: It may target enzymes, receptors, or other proteins, interfering with their normal function and affecting biological pathways.
Comparaison Avec Des Composés Similaires
Comparison with other similar compounds, highlighting its uniqueness:
Similar compounds might include other benzothiazole derivatives or sulfonamides, but 4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide's specific structure confers unique reactivity and biological activity. List of similar compounds:
2-methylbenzothiazole
4-tert-butylbenzenesulfonamide
N-methyl-2-benzothiazolamine
This compound's versatility and reactivity make it valuable in both scientific research and industrial applications, contributing to its significance in various fields.
Propriétés
IUPAC Name |
4-tert-butyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S3/c1-18(2,3)12-5-7-13(8-6-12)27(23,24)20-17-19-15-10-9-14(26(4,21)22)11-16(15)25-17/h5-11H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLDQUHDNUJFMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-chloropyridine-4-carbonyl)piperidin-4-yl]ethanesulfonamide](/img/structure/B7580180.png)
![3-chloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B7580192.png)
![3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide](/img/structure/B7580204.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(3-chloropyridin-4-yl)methanone](/img/structure/B7580208.png)



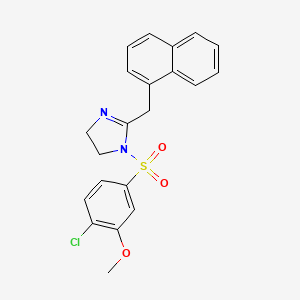
![1-(4-bromo-3-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B7580242.png)
